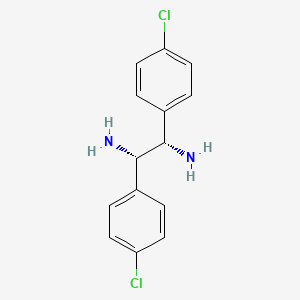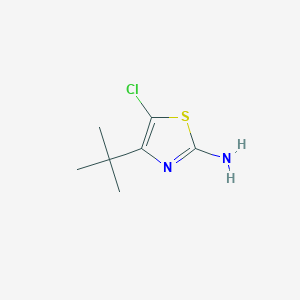
5-(t-Butyl)-2-chloro-3-iodobenZaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group, a chlorine atom, an iodine atom, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 5-(Tert-butyl)-2-chlorobenzaldehyde using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where 5-(Tert-butyl)-2-chlorobenzaldehyde is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate
Industrial Production Methods
Industrial production of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, solvents, and catalysts is critical to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzoic acid.
Reduction: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzyl alcohol.
科学的研究の応用
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
5-(Tert-butyl)-2-chlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-(Tert-butyl)-2-iodobenzaldehyde:
2-Chloro-3-iodobenzaldehyde: Lacks the tert-butyl group, influencing its steric and electronic properties.
Uniqueness
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the bulky tert-butyl group. This combination of substituents imparts distinct reactivity and steric effects, making it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C11H12ClIO |
|---|---|
分子量 |
322.57 g/mol |
IUPAC名 |
5-tert-butyl-2-chloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C11H12ClIO/c1-11(2,3)8-4-7(6-14)10(12)9(13)5-8/h4-6H,1-3H3 |
InChIキー |
FRXKXPVILPOWQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)






![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)





